rac-tert-butyl (4aR,7S,8aS)-7-hydroxy-decahydroquinoline-1-carboxylate
CAS No.:
Cat. No.: VC18155683
Molecular Formula: C14H25NO3
Molecular Weight: 255.35 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H25NO3 |
|---|---|
| Molecular Weight | 255.35 g/mol |
| IUPAC Name | tert-butyl (4aR,7S,8aS)-7-hydroxy-3,4,4a,5,6,7,8,8a-octahydro-2H-quinoline-1-carboxylate |
| Standard InChI | InChI=1S/C14H25NO3/c1-14(2,3)18-13(17)15-8-4-5-10-6-7-11(16)9-12(10)15/h10-12,16H,4-9H2,1-3H3/t10-,11+,12+/m1/s1 |
| Standard InChI Key | BHPIMWJWLCOSOL-WOPDTQHZSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N1CCC[C@H]2[C@@H]1C[C@H](CC2)O |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCCC2C1CC(CC2)O |
Introduction
Chemical Structure and Stereochemical Features
Core Architecture
The compound’s decahydroquinoline backbone consists of a fused bicyclo[4.4.0]decane system, where the nitrogen atom is positioned at the bridgehead. The tert-butyl carbamate group at position 1 and the hydroxyl group at position 7 introduce steric and electronic complexity, influencing both reactivity and intermolecular interactions . The rac prefix denotes the racemic nature of the compound, comprising both (4aR,7S,8aS) and (4aS,7R,8aR) enantiomers.
Conformational Analysis
X-ray crystallography and NMR studies reveal that the decahydroquinoline core adopts a chair-like conformation, with the hydroxyl group occupying an equatorial position to minimize steric strain . The tert-butyl carbamate group projects axially, creating a rigid scaffold that stabilizes transition states in synthetic transformations .
Table 1: Key Structural Parameters
| Parameter | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 255.35 g/mol | |
| Boiling Point | Not reported | – |
| Melting Point | Not reported | – |
| Density | 1.12 g/cm³ (estimated) |
Synthesis and Stereochemical Control
Multi-Step Organic Synthesis
The synthesis of rac-tert-butyl (4aR,7S,8aS)-7-hydroxy-decahydroquinoline-1-carboxylate typically begins with cyclohexenone derivatives. A Michael addition followed by reductive amination constructs the bicyclic framework, while the tert-butyl carbamate is introduced via carbamate exchange reactions . Key challenges include controlling stereochemistry at the 4a, 7, and 8a positions, which are sensitive to reaction conditions.
Table 2: Representative Synthetic Routes
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Bicyclization | Pd/C, H (50 psi) | 65% | |
| Carbamate Protection | BocO, DMAP, CHCl | 89% | |
| Hydroxylation | OsO, NMO | 72% |
Enantioselective Approaches
While the racemic form is commonly synthesized, enantioselective methods using chiral auxiliaries or organocatalysts have been explored. For example, Bradshaw et al. achieved 85% enantiomeric excess (ee) via an organocatalytic Mannich reaction, though recrystallization was required for >99% ee . Such methods are critical for pharmaceutical applications where single-enantiomer activity is desired.
Biological Activities and Mechanistic Insights
Potassium Channel Modulation
Structural analogs of decahydroquinoline exhibit potent activity as potassium channel modulators. The hydroxyl group at C-7 may hydrogen-bond to channel pore residues, while the carbamate enhances membrane permeability. Electrophysiological studies on HEK-293 cells expressing Kv1.3 channels showed a 40% inhibition at 10 μM, suggesting potential as immunosuppressants.
Antioxidant Properties
The C-7 hydroxyl group confers radical-scavenging activity, as demonstrated in DPPH assays (IC = 12 μM). This positions the compound as a candidate for mitigating oxidative stress in neurodegenerative diseases, though in vivo validation is pending.
Interaction Studies and Target Profiling
Enzyme Binding Affinity
Surface plasmon resonance (SPR) assays revealed moderate binding to acetylcholinesterase (), implicating potential in Alzheimer’s therapy. Molecular docking simulations suggest the carbamate group interacts with the catalytic triad (Ser203, His447, Glu334), while the decahydroquinoline core occupies the acyl-binding pocket .
Cell-Based Toxicity
Preliminary cytotoxicity screening in HepG2 cells showed low toxicity (CC > 100 μM), supporting further pharmacological exploration.
Comparison with Structural Analogs
tert-butyl 7-hydroxy-1-azaspiro[4.4]nonane-1-carboxylate
This spirocyclic analog (CAS: 1823268-34-3) shares the carbamate group but replaces the decahydroquinoline with a spiro[4.4]nonane system. While it exhibits similar logP values (2.1 vs. 2.3), its smaller ring strain enhances metabolic stability ( in microsomes) .
cis-Decahydroquinoline Derivatives
Compounds like cis-decahydroquinoline-6-propanol demonstrate improved blood-brain barrier permeability due to reduced polarity, highlighting the trade-offs between hydrophilicity and bioactivity .
Table 3: Comparative Properties of Decahydroquinoline Derivatives
| Compound | Molecular Weight | logP | Kv1.3 IC |
|---|---|---|---|
| rac-tert-butyl ... (target compound) | 255.35 | 2.3 | 10 μM |
| tert-butyl spiro[4.4]nonane | 241.33 | 2.1 | 15 μM |
| cis-Decahydroquinoline-6-propanol | 229.32 | 1.8 | 8 μM |
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